molecular formula C6H10ClF2N B14001666 trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride

trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B14001666
M. Wt: 169.60 g/mol
InChI Key: NJBGNMIKAIZJQQ-FHAQVOQBSA-N
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Description

trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride: is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Chemical Reactions Analysis

Types of Reactions: trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and fluorine atoms may influence its binding affinity and specificity towards certain biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.

Industry: In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique structure .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions. This structural feature can significantly influence its chemical reactivity, biological activity, and potential applications. The fluorine atoms may enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

(1R,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

NJBGNMIKAIZJQQ-FHAQVOQBSA-N

Isomeric SMILES

C1[C@H]2CNC[C@@H]2C1(F)F.Cl

Canonical SMILES

C1C2CNCC2C1(F)F.Cl

Origin of Product

United States

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